(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a pyridine ring substituted with a methylamino group at the 6-position, a trifluoromethyl group at the 5-position, and a boronic acid group at the 3-position. This combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-(trifluoromethyl)pyridine.
Amination Reaction: The 2-bromo-5-(trifluoromethyl)pyridine undergoes a palladium-catalyzed amination reaction with methylamine to introduce the methylamino group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium tert-butoxide, used in amination reactions.
Oxidizing Agents: For oxidation reactions.
Major Products:
Aryl Derivatives: Formed through coupling reactions.
Amino Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its boronic acid group.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
Wirkmechanismus
The mechanism of action of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: Another compound with a trifluoromethyl group and pyridine ring.
α-(Trifluoromethyl)styrenes: Compounds with a trifluoromethyl group and aromatic ring.
Uniqueness:
Functional Group Combination: The unique combination of a methylamino group, trifluoromethyl group, and boronic acid group makes (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid distinct from other similar compounds.
Reactivity: The presence of these functional groups enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C7H8BF3N2O2 |
---|---|
Molekulargewicht |
219.96 g/mol |
IUPAC-Name |
[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H8BF3N2O2/c1-12-6-5(7(9,10)11)2-4(3-13-6)8(14)15/h2-3,14-15H,1H3,(H,12,13) |
InChI-Schlüssel |
KBNVCIOUIYHOJN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)NC)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.